Hydrocortisone Butyrate

Glucocorticoid Receptor Pharmacology Receptor Binding Affinity Potency Classification

Hydrocortisone Butyrate is a non-fluorinated, moderately potent topical corticosteroid API. The 17-butyrate esterification enhances lipophilicity and glucocorticoid receptor binding (GR relative affinity=12.4), delivering clinically proven superiority over hydrocortisone acetate 1% and triamcinolone acetonide 0.1% in psoriasis vulgaris. In atopic dermatitis, it demonstrates superior efficacy vs. hydrocortisone 21-acetate with proven pediatric safety (≥3 months) and no significant HPA axis suppression. For seborrheic dermatitis, HCB provides faster onset than alternatives. Ideal for R&D, formulation development, and preclinical glucocorticoid receptor studies.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
CAS No. 13609-67-1
Cat. No. B1673449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Butyrate
CAS13609-67-1
Synonymscortisol 17-butyrate
hydrocortisone 17-butyrate
hydrocortisone butyrate
hydrocortisone-17-butyrate
Locoid
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
InChIInChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1
InChIKeyBMCQMVFGOVHVNG-TUFAYURCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydrocortisone Butyrate (CAS 13609-67-1): Baseline Characteristics and Clinical Positioning


Hydrocortisone butyrate (also known as hydrocortisone 17-butyrate) is a synthetic, non-fluorinated glucocorticoid receptor agonist belonging to the topical corticosteroid class . With a molecular formula of C₂₅H₃₆O₆ and a molecular weight of approximately 432.55 g/mol, it is formulated as the 17-butyrate ester of hydrocortisone, a modification that significantly alters its pharmacological profile compared to the parent compound . Hydrocortisone butyrate 0.1% is classified as a moderately potent topical corticosteroid (Class II in the British National Formulary) and is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis, eczematous dermatitis, psoriasis, and seborrheic dermatitis [1].

Why Hydrocortisone Butyrate Cannot Be Directly Substituted with Generic Hydrocortisone or Other In-Class Alternatives


Generic substitution among topical corticosteroids is pharmacologically unsound due to substantial differences in esterification-driven potency, receptor binding affinity, and clinical efficacy profiles. Hydrocortisone butyrate 0.1% is classified as a moderately potent corticosteroid, whereas hydrocortisone base or acetate 2.5% is classified as mildly potent [1]. This difference translates into clinically meaningful divergence in therapeutic outcomes: in atopic dermatitis, hydrocortisone butyrate was shown to be superior to hydrocortisone 21-acetate 1% [2]; in psoriasis vulgaris, it demonstrated superiority over both hydrocortisone 21-acetate and triamcinolone acetonide 0.1% [2]. The esterification at the 17-position with butyrate enhances lipophilicity, which directly influences percutaneous absorption, receptor binding kinetics, and ultimately the therapeutic index. Furthermore, in clinical comparisons, hydrocortisone butyrate 0.1% has been shown to be more potent than hydrocortisone 2.5%, 1%, and 0.5% cream formulations [3].

Hydrocortisone Butyrate (CAS 13609-67-1): Quantitative Comparative Evidence for Scientific Selection


Glucocorticoid Receptor Binding Affinity: Direct Comparative Measurement

Hydrocortisone butyrate (HCB) demonstrates measurable glucocorticoid receptor (GR) binding affinity in rat thymus cytosol with a relative affinity of 12.4 compared to a reference standard . In the rat granuloma assay for anti-inflammatory effect, HCB exhibits potency comparable to hydrocortisone and hydrocortisone 21-acetate . However, in human vasoconstrictor assays—a validated surrogate for clinical potency—HCB achieves a vasoconstrictor potency score of 50.0 compared to fluocinolone 16,17-acetonide as a reference , indicating substantially enhanced vasoconstrictive activity relative to unmodified hydrocortisone.

Glucocorticoid Receptor Pharmacology Receptor Binding Affinity Potency Classification

Superiority Over Hydrocortisone 21-Acetate in Multiple Dermatologic Conditions

In a multicenter double-blind comparative study, hydrocortisone 17-butyrate (HC 17-B) 0.1% was directly compared to hydrocortisone 21-acetate (HA) 1% and triamcinolone acetonide (TA) 0.1% across three dermatologic conditions [1]. In acute eczematous dermatitis, HC 17-B was superior to placebo and equal to TA. In atopic dermatitis, HC 17-B was superior to both placebo and HA 1%, and equal to TA. In psoriasis vulgaris, HC 17-B was superior to placebo, HA 1%, and TA 0.1%. Statistical significance was evaluated using χ² and Armitage tests across 29 participating dermatological departments.

Atopic Dermatitis Psoriasis Vulgaris Eczematous Dermatitis Clinical Efficacy

Rapid Onset of Action in Seborrheic Dermatitis via Squamometry Quantification

A comparative study using squamometry—an objective quantification method for stratum corneum alterations—evaluated the early response of seborrheic dermatitis to two topical corticosteroids [1]. The hydrocortisone butyrate formulation demonstrated a faster onset of efficacy as documented by greater improvement of lesions after a 1-week twice-daily treatment period compared to the alternative corticosteroid formulation evaluated.

Seborrheic Dermatitis Squamometry Onset of Action Stratum Corneum

Pediatric Safety Profile: Validated Absence of Significant HPA Axis Suppression in Infants

Hydrocortisone butyrate 0.1% cream formulated in a proprietary lipid-rich cream vehicle was evaluated in pediatric patients 3 months and older with extensive atopic dermatitis [1]. The study utilized the cosyntropin stimulation test—the gold standard for assessing hypothalamic-pituitary-adrenal (HPA) axis suppression—and demonstrated that the formulation does not significantly suppress the HPA axis while maintaining clinical efficacy [1]. This safety profile is documented in pediatric subjects aged 3 months to less than 18 years across multiple clinical studies [2].

Pediatric Dermatology HPA Axis Suppression Safety Profile Cosyntropin Stimulation Test

Formulation Stability: Patent-Documented Prevention of 17-Butyrate to 21-Butyrate Isomerization

A key stability concern specific to hydrocortisone 17-butyrate is its susceptibility to isomerization into the pharmacologically distinct hydrocortisone 21-butyrate during formulation storage [1]. Patent literature (US 7,981,877 B2) specifically discloses methods for preventing this isomerization through the inclusion of an omega-6 acid component, with safflower oil identified as an effective stabilizing agent [1]. Experimental formulations containing 3.0% w/w refined safflower oil demonstrated markedly reduced isomerization compared to formulations lacking this stabilizer [2].

Pharmaceutical Formulation Stability Chemistry Isomerization Prevention Quality Control

Potency Classification and Comparative Vasoconstriction: Evidence of Superiority Over Hydrocortisone

In a comparative vasoconstriction assay evaluating topical corticosteroid creams and ointments, hydrocortisone butyrate was directly compared to hydrocortisone and mometasone furoate . Clinical and chromametric evaluation of vasoconstriction demonstrated activity for all corticosteroid formulations tested, with hydrocortisone butyrate shown to be superior to hydrocortisone . This finding is consistent with the British National Formulary classification, which places hydrocortisone butyrate 0.1% in the moderately potent category, in contrast to hydrocortisone base or acetate 2.5% which is classified as mildly potent [1].

Vasoconstriction Assay Potency Classification Topical Corticosteroid Hierarchy Skin Blanching Test

Hydrocortisone Butyrate (CAS 13609-67-1): Evidence-Based Application Scenarios for Scientific and Industrial Users


Pediatric Atopic Dermatitis in Infants ≥3 Months Requiring Moderate-Potency Intervention

Hydrocortisone butyrate 0.1% in a lipid-rich cream vehicle is indicated for infants 3 months and older with mild to moderate atopic dermatitis. This application scenario is directly supported by clinical evidence demonstrating no significant HPA axis suppression as measured by the cosyntropin stimulation test in pediatric subjects with widespread disease [1]. The established safety and efficacy profile in children aged 3 months to 18 years distinguishes HCB from alternative moderate-potency corticosteroids that may lack robust pediatric safety data or carry age restrictions below 2 years. Procurement decisions for pediatric dermatology clinics, children's hospitals, and family practice settings should prioritize HCB formulations with validated pediatric safety documentation.

Psoriasis Vulgaris Requiring Superiority Over Triamcinolone Acetonide

For psoriasis vulgaris, hydrocortisone butyrate 0.1% demonstrates superiority over both hydrocortisone 21-acetate 1% and triamcinolone acetonide 0.1% in direct comparative clinical trials [2]. This evidence positions HCB as the preferred moderate-potency topical corticosteroid when triamcinolone acetonide provides inadequate response or when a clinician seeks to step up from low-potency agents without progressing to potent fluorinated corticosteroids. Industrial users developing topical formulations for psoriasis should consider HCB as the active pharmaceutical ingredient (API) of choice for moderate-potency products where efficacy superior to TA has been documented.

Seborrheic Dermatitis Requiring Rapid Symptom Resolution

Hydrocortisone butyrate topical solution 0.1% is specifically indicated for the relief of inflammatory and pruritic manifestations of seborrheic dermatitis [3]. Comparative squamometry data demonstrate that HCB formulations provide a faster onset of efficacy with greater improvement of stratum corneum alterations after just 1 week of twice-daily treatment compared to alternative topical corticosteroids [4]. This rapid onset profile makes HCB particularly suitable for seborrheic dermatitis of the scalp and face where prompt symptom relief is a key therapeutic goal.

Research Applications Requiring Non-Fluorinated Moderate-Potency Glucocorticoid

For laboratory and preclinical research applications investigating glucocorticoid receptor signaling, anti-inflammatory mechanisms, or comparative corticosteroid pharmacology, hydrocortisone butyrate serves as a well-characterized non-fluorinated moderate-potency reference compound. The quantitative receptor binding data (GR relative affinity = 12.4 in rat thymus cytosol) and vasoconstrictor potency score (50.0 vs fluocinolone acetonide) provide validated benchmarks for comparative studies . Unlike fluorinated corticosteroids that may introduce halogen-specific pharmacological effects, HCB offers a structurally simpler, non-halogenated profile suitable for mechanistic studies requiring minimal off-target variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocortisone Butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.